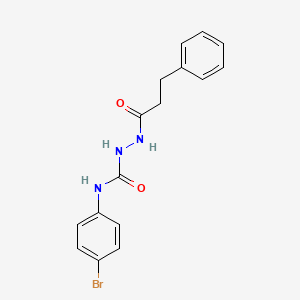
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "BPH" and is known for its ability to modulate various biological processes. In
Wirkmechanismus
The mechanism of action of BPH is not fully understood. However, it is believed that BPH acts by modulating various biological pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. BPH has also been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPH has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, BPH has been shown to have anti-inflammatory and antioxidant effects. BPH has also been shown to modulate the expression of certain enzymes and proteins that are involved in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using BPH in scientific research is its availability and purity. BPH can be easily synthesized in large quantities and is readily available for use in laboratory experiments. Additionally, BPH has been extensively studied for its potential applications in cancer therapy, making it a promising candidate for further research.
One of the limitations of using BPH in laboratory experiments is its potential toxicity. BPH has been shown to have cytotoxic effects on certain cell lines, and further research is needed to determine the optimal dosage and concentration for use in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on BPH. One area of research is the development of new cancer therapies based on BPH. Additionally, further research is needed to fully understand the mechanism of action of BPH and its potential applications in the treatment of neurological disorders. Finally, there is a need for further research on the potential toxicity of BPH and its optimal dosage and concentration for use in laboratory experiments.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide is a promising compound for use in scientific research. Its availability, purity, and potential applications in cancer therapy and the treatment of neurological disorders make it an attractive candidate for further research. However, further research is needed to fully understand the mechanism of action of BPH and its potential toxicity.
Synthesemethoden
The synthesis of BPH involves the condensation of 4-bromobenzoyl chloride with 3-phenylpropanoic acid, followed by the reaction of the resulting acid chloride with hydrazine hydrate. The product is then purified through recrystallization to obtain pure BPH. This synthesis method has been optimized for high yield and purity, making BPH readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
BPH has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. BPH has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, BPH has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(3-phenylpropanoylamino)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-7-9-14(10-8-13)18-16(22)20-19-15(21)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQKJTFMMLUTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-bromophenyl)-2-(3-phenylpropanoyl)hydrazinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)
![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)


![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)
![N~1~,N~2~-bis(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121368.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)